molecular formula C17H19F2NO2 B5027929 (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

カタログ番号 B5027929
分子量: 307.33 g/mol
InChIキー: XYTXSHRUJUPSHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as FDBEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. FDBEA is a member of the phenethylamine class of compounds, which are known to have various biological effects.

作用機序

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine acts as a dopamine transporter ligand, which means that it binds to the dopamine transporter protein and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, with a Ki value of 0.49 nM.
Biochemical and Physiological Effects
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects in animal studies. In rats, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to increase locomotor activity and induce hyperactivity. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has also been shown to increase dopamine levels in the striatum and nucleus accumbens, which are regions of the brain that are involved in reward and motivation.

実験室実験の利点と制限

One advantage of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. However, one limitation of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

将来の方向性

There are several future directions that could be pursued in the study of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. One potential direction is to explore the use of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine as a PET imaging agent for the detection of dopamine transporter density in the brain. Another potential direction is to investigate the effects of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies could be conducted to investigate the potential therapeutic applications of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in the treatment of neurological disorders.

合成法

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzaldehyde with 3,4-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in its hydrochloride salt form. The overall yield of this synthesis method is around 40%.

科学的研究の応用

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of these disorders. In addition, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential use as a PET imaging agent for the detection of dopamine transporter density in the brain.

特性

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-21-16-6-3-12(9-17(16)22-2)7-8-20-11-13-10-14(18)4-5-15(13)19/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTXSHRUJUPSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。